Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester

Description

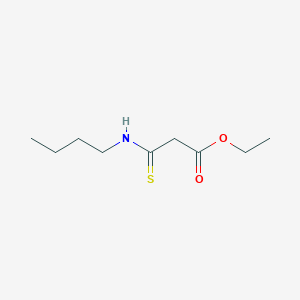

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester (CAS 57005-83-1) is a sulfur-containing organic compound with the molecular formula C₉H₁₇NO₂S and a molar mass of 203.3 g/mol . Its structure features a thioamide group (–N–C=S) substituted with a butyl chain at the 3-position of the propanoic acid ethyl ester backbone. This functional group confers unique reactivity and physicochemical properties, distinguishing it from oxo (C=O) analogs.

Properties

CAS No. |

57005-83-1 |

|---|---|

Molecular Formula |

C9H17NO2S |

Molecular Weight |

203.30 g/mol |

IUPAC Name |

ethyl 3-(butylamino)-3-sulfanylidenepropanoate |

InChI |

InChI=1S/C9H17NO2S/c1-3-5-6-10-8(13)7-9(11)12-4-2/h3-7H2,1-2H3,(H,10,13) |

InChI Key |

LWFMWELAHRBFLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Propanoic acid derivative+Ethanol→Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester+Water

Common catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of an acid or base catalyst.

Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

Substitution: The butylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to reduce the thioxo group.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under mild conditions.

Major Products Formed

Hydrolysis: Propanoic acid and ethanol.

Reduction: Propanoic acid, 3-(butylamino)-3-thiol-, ethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile

Mechanism of Action

The mechanism of action of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the butylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Thioamide vs. Amide/Oxo Groups: The thioamide (–N–C=S) in the target compound replaces the traditional amide (–N–C=O) or oxo (C=O) groups found in analogs like ethyl 3-amino-3-iminopropanoate . This substitution reduces hydrogen-bonding capacity but enhances resistance to enzymatic hydrolysis compared to oxo derivatives .

- Alkyl vs. Aryl Substituents: The butyl chain in the target compound increases lipophilicity (logP ~2.3) compared to phenyl or halogenated aryl analogs (e.g., 3-(phenylamino)-3-thioxo- analog, logP ~2.8) . This affects membrane permeability in biological systems.

- Halogenated Derivatives: The 2-fluoro-4-iodophenylamino analog (CAS 1008526-43-9) introduces halogens, which elevate molecular weight (398.17 g/mol) and may confer electrophilic reactivity for cross-coupling reactions .

Physicochemical Properties

- Boiling Point and Volatility: The 3-(methylthio)propanoic acid ethyl ester, a volatile pineapple aroma compound, has a lower molecular weight (146.21 g/mol) and higher volatility than the target compound, which is less volatile due to its bulkier butylamino group .

- Density and Solubility : The phenyl-substituted analog (CAS 10374-68-2) has a higher density (1.217 g/cm³) than the diethoxy derivative (0.9735 g/cm³), reflecting differences in packing efficiency influenced by aromatic vs. aliphatic substituents .

Biological Activity

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester (CAS No. 57005-83-1) is an organic compound characterized by a unique combination of functional groups, including a butylamino group and a thioxo moiety. This structure suggests potential biological activities that could be explored for pharmaceutical applications. This article reviews the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₉H₁₇NO₂S

- Molecular Weight : 203.3 g/mol

- Structural Features : The compound consists of a propanoic acid backbone with a butylamino and thioxo functional group, which may influence its biological interactions and reactivity.

Biological Activity Overview

The biological activity of propanoic acid derivatives has been linked to various mechanisms, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thioxo group is particularly noteworthy as it can enhance the reactivity of the compound in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiobis moieties have demonstrated significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study : A study evaluating the antibacterial effects of related compounds found that modifications to the thioester structure significantly enhanced their efficacy against gram-positive bacteria .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Studies on similar thioester derivatives have shown that they can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ .

Research Findings :

- In vitro studies revealed that derivatives with a propanoic acid moiety exhibited significant inhibition of inflammatory responses in cell cultures.

- Animal models demonstrated reduced swelling and pain in response to inflammatory stimuli when treated with these compounds.

Anticancer Potential

The anticancer activity of propanoic acid derivatives has gained attention in recent years. Compounds with similar structures have shown promise as inhibitors of cell proliferation in various cancer cell lines.

| Compound Type | Activity | Reference |

|---|---|---|

| Thioesters | Antiproliferative against cancer cells | |

| Propanoic Acid Derivatives | Induced apoptosis in tumor cells |

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of functionalities that may confer distinct biological activities not present in simpler analogs. A comparative analysis with structurally similar compounds is summarized below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Propanoic Acid | Simple carboxylic acid | Basic structure without amine or thioxo groups |

| Butyric Acid | Shorter carbon chain | Known for its role in gut health |

| Ethyl Propanoate | Ester of propanoic acid | Lacks amine functionality |

| Thioester Compounds | Contains sulfur but lacks amino groups | Often more reactive than esters |

| Propanamide | Amide derivative of propanoic acid | Exhibits different solubility and reactivity |

Q & A

Basic: What synthetic methodologies are recommended for preparing propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester?

Answer:

The synthesis of this thioamide derivative can be achieved via a two-step approach:

Formation of the β-ketoester intermediate : Ethyl 3-oxopropanoate or a derivative (e.g., ethyl 3-chloropropanoate) can react with butylamine to form the corresponding β-ketoamide .

Thionation : Treat the β-ketoamide with a sulfurizing agent like Lawesson’s reagent or P₂S₅ to replace the carbonyl oxygen with sulfur. Optimize reaction conditions (e.g., toluene reflux, 12–24 hours) for higher yields .

Key Considerations : Monitor reaction progress via TLC (Rf shift) and confirm thioamide formation via IR (C=S stretch ~1200–1250 cm⁻¹) .

Basic: How can spectroscopic techniques characterize the structural features of this compound?

Answer:

- NMR :

- IR : Confirm C=S absorption at ~1200–1250 cm⁻¹ and N–H stretch (~3300 cm⁻¹) .

- MS : ESI-MS or EI-MS can validate the molecular ion peak (expected m/z for C₁₀H₁₉NO₂S: 241.3) and fragmentation patterns .

Advanced: How does the thioamide group influence the compound’s reactivity in coordination chemistry?

Answer:

The thioamide (C=S) group acts as a soft Lewis base, enabling coordination with transition metals (e.g., Cu(II), Pd(II)) for catalytic or material science applications.

- Methodology : Conduct titration experiments with metal salts (e.g., CuCl₂) and monitor via UV-Vis (ligand-to-metal charge transfer bands) or cyclic voltammetry .

- Data Interpretation : Compare stability constants (log K) with oxoamide analogs to assess sulfur’s donor strength .

Advanced: What role does this compound play in heterocyclic synthesis?

Answer:

The thioamide moiety can participate in cyclocondensation reactions to form thiazoles or thiadiazoles:

- Example : React with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux to yield thiazole derivatives. Monitor product formation via HPLC and confirm via X-ray crystallography .

- Optimization : Vary solvents (DMF vs. ethanol) and catalysts (e.g., p-TsOH) to improve regioselectivity .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

- DFT Studies : Use Gaussian or ORCA to calculate:

- Comparison : Benchmark computed IR/NMR spectra against experimental data to validate accuracy .

Advanced: What factors affect the compound’s stability under varying conditions?

Answer:

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Thioamides generally degrade at ~150–200°C .

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) via HPLC. The thioamide group is less prone to hydrolysis than oxoamides but may degrade under strong acidic/basic conditions .

- Storage : Store at 2–8°C in inert atmospheres to prevent oxidation of the C=S group .

Advanced: How do structural modifications (e.g., ethyl vs. butyl substituents) alter physicochemical properties?

Answer:

-

Lipophilicity : Measure log P values (e.g., shake-flask method) to compare butyl (higher log P) vs. ethyl analogs.

-

Solubility : Butyl chains reduce aqueous solubility but enhance organic phase partitioning, critical for extraction protocols .

-

Data Table :

Substituent log P (Predicted) Melting Point (°C) Butyl 2.8 85–90 Ethyl 1.5 75–80

Advanced: What mechanistic insights exist for its role in catalytic systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.